2,2',4,6-Tetrabromodiphenyl ether

Description

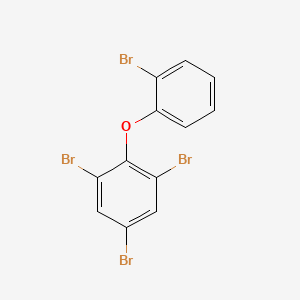

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-5-9(15)12(10(16)6-7)17-11-4-2-1-3-8(11)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUAKFRJBKFDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879874 | |

| Record name | BDE-50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-23-5 | |

| Record name | 2,2',4,6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR1314MIDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Source Apportionment of 2,2 ,4,6 Tetrabromodiphenyl Ether

Global and Regional Distribution Patterns in Various Environmental Matrices

PBDEs, including the 2,2',4,6-tetrabromodiphenyl ether congener, have been identified in numerous environmental samples worldwide. nih.govresearchgate.net Their distribution is a complex interplay of emission sources, environmental transport pathways, and the physicochemical properties of the specific congeners.

Atmospheric Deposition and Transport Dynamics

The atmosphere serves as a significant pathway for the long-range transport of PBDEs from industrial and urban centers to more remote locations. researchgate.net These compounds can adhere to airborne particulate matter and be transported over vast distances before being deposited onto terrestrial and aquatic surfaces through both wet and dry deposition. researchgate.netmdpi.com While decabromodiphenyl ether (BDE-209) is often the dominant congener found in atmospheric samples, its degradation can contribute to the presence of lower-brominated congeners, such as tetrabromodiphenyl ethers, in distant environments. researchgate.net

Aquatic Systems: Freshwater, Estuarine, and Marine Environments

PBDEs are frequently detected in various aquatic environments, including rivers, lakes, and marine ecosystems, which often act as ultimate sinks for these pollutants. mdpi.comnih.gov A study of surface waters across China from 2011 to 2018 found that the concentrations of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a closely related isomer, were generally lower than those of the more heavily brominated BDE-209. nih.govresearchgate.net The study also noted that concentrations were typically higher in lakes compared to rivers. nih.govresearchgate.net In marine environments, PBDEs have been widely detected in seawater and have been shown to contaminate marine organisms extensively. mdpi.comnih.gov

Terrestrial Environments: Soil and Sediment Compartments

Soil and sediment act as significant reservoirs for PBDEs, including this compound. nih.govresearchgate.net These compounds can accumulate in these matrices through atmospheric deposition and the disposal of products containing them. nih.govwikipedia.org Sediments in aquatic systems are particularly important sinks, and the contamination of these sediments can lead to the exposure of benthic organisms and the broader aquatic food web. mdpi.comresearchgate.net Studies have shown that the concentration of PBDEs in sediments can be particularly high near industrial sources and in urbanized areas. researchgate.netresearchgate.net The microbial degradation of PBDEs in sediments can occur, though the bioavailability of these compounds to microorganisms can be limited by factors such as the presence of black carbon. nih.gov

Table 1: Environmental Concentration of Selected PBDE Congeners in China (2011-2018)

| PBDE Congener | Environment | Average Concentration (ng/L) |

| BDE-47 | Rivers | 0.58 |

| BDE-47 | Lakes | 2.56 |

| BDE-209 | Rivers | 7.05 |

| BDE-209 | Lakes | 22.19 |

| Source: Chemosphere, 2023 nih.govresearchgate.net |

Biotic Accumulation in Ecological Food Webs and Wildlife

Due to their lipophilic (fat-loving) nature, PBDEs, including this compound, have a strong tendency to bioaccumulate in the fatty tissues of organisms. mdpi.com This leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. mdpi.com PBDEs have been detected in a wide range of wildlife, including fish, birds, and marine mammals, often in the liver and fat tissues. mdpi.comresearchgate.net For instance, studies on kingfishers from an e-waste recycling site in South China revealed the presence of various PBDE congeners, indicating bioaccumulation through their fish-based diet. researchgate.net Similarly, research on medaka fish has demonstrated the bioaccumulation of BDE-47 and its maternal transfer to offspring. nih.govnih.gov

Characterization of Anthropogenic Emission Sources

The primary source of this compound and other PBDEs in the environment is anthropogenic. These chemicals have been widely used as additive flame retardants in a variety of consumer and industrial products.

Manufacturing Processes and Product Lifecycle Emissions

PBDEs are not chemically bound to the materials they are added to, which means they can be released into the environment throughout the product's lifecycle. wikipedia.org Emissions can occur during the manufacturing of the flame retardants themselves, as well as during the production of PBDE-containing products such as plastics for electronics, furniture foam, and textiles. researchgate.netepa.govsacredheart.edu Further release happens during the use of these products through volatilization and abrasion, and finally, at the end of the product's life, through disposal in landfills or during recycling processes. wikipedia.orgepa.gov E-waste recycling facilities, in particular, have been identified as significant sources of PBDE emissions to the surrounding environment. nih.gov Although the production of some commercial PBDE mixtures has been phased out in many regions, the vast quantity of products still in use and in waste streams ensures a continued source of these contaminants to the environment. epa.gov

Waste Management Practices and Leachate Contributions (e.g., Electronic Waste Dismantling Sites)

Specific data on the concentrations and leachate contributions of this compound (BDE-51) from electronic waste (e-waste) dismantling sites and other waste management facilities are not extensively documented in publicly available research. Studies on polybrominated diphenyl ethers (PBDEs) in e-waste and landfill leachate often focus on the most common congeners found in commercial flame-retardant mixtures, such as the PentaBDE commercial mixture, where BDE-47 and BDE-99 are dominant.

While general studies confirm that e-waste is a significant source of various PBDEs to the environment, detailed congener-specific quantification for less abundant isomers like BDE-51 is frequently not reported. The process of dismantling, shredding, and open burning of electronic waste releases these compounds into the soil, air, and water, with subsequent potential for leaching into groundwater from landfills and informal recycling sites. However, without specific monitoring data for BDE-51, its direct contribution from these sources remains unquantified.

Temporal and Spatial Trends in Environmental Concentrations

Comprehensive analysis of temporal and spatial trends for this compound is constrained by a lack of targeted research and long-term monitoring programs for this specific congener.

Longitudinal Monitoring Studies and Trend Analysis

There are no readily available longitudinal monitoring studies that specifically track the concentrations of this compound (BDE-51) over time in environmental matrices such as sediment cores, ice cores, or biological tissues. Trend analyses for PBDEs have historically focused on the major congeners present in commercial mixtures, which have shown increasing concentrations in the environment until their phase-out, followed by a decline. The temporal trend of BDE-51 remains largely uncharacterized.

Geographic Variations and Hotspot Identification

Data on the geographic distribution of this compound are insufficient to identify specific hotspots of contamination. While some multi-congener studies of PBDEs have been conducted across various regions, they seldom report detectable or significant levels of BDE-51. For instance, a study on small cetaceans in Asian waters identified various PBDEs but did not specifically report concentrations of BDE-51, highlighting the general lack of data for this compound in global environmental surveys. Without widespread, congener-specific data, a comparative analysis of its concentration across different geographical areas is not possible.

Source Apportionment Methodologies and Receptor Modeling

Source apportionment studies for PBDEs, which utilize receptor models like Principal Component Analysis (PCA) and Chemical Mass Balance (CMB), aim to identify and quantify the contributions of different sources to environmental contamination. These models rely on detailed congener profiles from both environmental samples and potential sources.

While these methodologies are powerful, their application specifically to this compound (BDE-51) is not well-documented. Source apportionment research has predominantly focused on the major congeners used in commercial mixtures to trace pollution back to products containing PentaBDE, OctaBDE, or DecaBDE. As BDE-51 is not a major component of these commercial flame retardants, it is often not included as a target analyte in these models, or its contribution is too minor to be statistically significant for source identification. Therefore, the primary emission sources of BDE-51 into the environment have not been definitively identified through receptor modeling.

Environmental Fate, Transport, and Transformation of 2,2 ,4,6 Tetrabromodiphenyl Ether

Physico-Chemical Drivers Influencing Environmental Behavior

Specific experimental data for the 2,2',4,6-tetrabromodiphenyl ether congener (BDE-50) are limited in scientific literature. However, its environmental behavior can be reliably inferred from its chemical structure and the known properties of the tetraBDE class of compounds.

Physico-Chemical Properties of Tetrabromodiphenyl Ethers

| Property | Value | Remarks |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₄O | |

| Molecular Weight | 485.79 g/mol | Computed for 2,2',4,6'-Tetrabromodiphenyl ether (BDE-51). nih.gov |

| Vapor Pressure | Low to Moderate | General property for tetraBDEs; decreases with higher bromination. epa.gov |

| Water Solubility | Low | General property for all PBDEs. epa.gov |

The vapor pressure of this compound, like other tetra-brominated congeners, is expected to be low. This characteristic limits its tendency to volatilize from water and soil surfaces into the atmosphere. epa.gov While volatilization is not a primary transport pathway, PBDEs can adhere to airborne particulate matter, allowing for atmospheric transport over distances. epa.gov Generally, less brominated congeners are more volatile than those with a higher number of bromine atoms. epa.gov

PBDEs as a class are hydrophobic and exhibit very low solubility in water. epa.gov This property means that this compound is unlikely to dissolve significantly in water. Consequently, its potential for leaching through the soil column into groundwater is considered low. environment-agency.gov.uk Instead of remaining in the aqueous phase, it will preferentially bind to organic matter and solid particles. environment-agency.gov.uk

The octanol-water partition coefficient (Kₒw) is a key indicator of a chemical's tendency to accumulate in the fatty tissues of living organisms. For the structurally similar congener 2,2',4,6'-tetrabromodiphenyl ether (BDE-51), the computed XLogP3-AA value is approximately 6.2, indicating a high degree of lipophilicity. nih.gov This high log Kₒw value suggests a strong potential for this compound to bioaccumulate in organisms and biomagnify through the food chain, a characteristic feature of less-brominated PBDEs. environment-agency.gov.uknih.gov

Due to its low water solubility and high lipophilicity, this compound has a strong tendency to adsorb to organic carbon in soil and sediment particles. epa.govenvironment-agency.gov.uk This process, known as sorption, effectively removes the compound from the water column and immobilizes it in sediments and soil, where it can persist for long durations. environment-agency.gov.ukindustrialchemicals.gov.au The strong binding to sediment reduces the availability of the compound for degradation and increases its persistence in the environment. Higher brominated PBDEs tend to bind more strongly to sediment and soil than lower brominated congeners. epa.gov

Degradation and Transformation Pathways in Environmental Systems

PBDEs are resistant to environmental degradation, with estimated half-lives ranging from months to years. environment-agency.gov.uk While biodegradation appears to be a minor pathway, photolytic degradation can be a significant transformation process for these compounds. epa.gov

Biotransformation and Biodegradation Processes

The microbial-mediated transformation of BDE-51 is a critical pathway influencing its environmental persistence. Both anaerobic and aerobic processes contribute to its degradation, leading to the formation of various metabolites.

Under anaerobic conditions, such as those found in sediments and certain types of soil, the primary biodegradation pathway for BDE-51 is reductive debromination. This process involves the sequential removal of bromine atoms, leading to the formation of lower-brominated diphenyl ethers. Research has shown that anaerobic microbial consortia can debrominate higher brominated PBDEs. For instance, studies on the closely related and more prevalent congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have demonstrated its degradation into di- and tri-brominated diphenyl ethers. Specifically, enriched anaerobic cultures have been observed to degrade BDE-47, yielding 2,2',4-tribromodiphenyl ether (BDE-17) and 2,4'-dibromodiphenyl ether (BDE-4) as major metabolites. nih.gov The rate of debromination can be influenced by the presence of other electron acceptors and the specific microbial communities present. nih.gov

While specific studies focusing solely on BDE-51 are less common, the principles of anaerobic debromination observed for other tetrabromodiphenyl ether congeners are applicable. The positions of the bromine atoms on the diphenyl ether structure influence the susceptibility to microbial attack.

Table 1: Potential Anaerobic Debromination Metabolites of this compound

| Starting Compound | Potential Metabolites |

| This compound (BDE-51) | Tribromodiphenyl ethers |

| Dibromodiphenyl ethers | |

| Monobromodiphenyl ethers | |

| Diphenyl ether |

This table is illustrative and based on general principles of PBDE anaerobic debromination.

In aerobic environments, the degradation of BDE-51 can proceed through different pathways, with hydroxylation being a key initial step. Aerobic bacteria, such as those from the genus Pseudomonas, have been shown to degrade PBDEs. iwaponline.com This process typically involves the enzymatic addition of a hydroxyl (-OH) group to the aromatic ring. This hydroxylation can be a prelude to the cleavage of the ether bond, ultimately leading to the breakdown of the molecule. iwaponline.com

For the related congener BDE-47, studies have identified several hydroxylated metabolites produced by human liver microsomes, indicating that similar enzymatic processes can occur in various organisms. nih.gov The formation of hydroxylated PBDEs is significant as these metabolites can sometimes be more toxic than the parent compound. The aerobic degradation cycle is generally considered to be shorter than anaerobic debromination and may not produce toxic intermediates that persist in the environment. iwaponline.com

Table 2: Potential Aerobic Degradation Pathways and Products of this compound

| Degradation Pathway | Initial Step | Potential Intermediate Products |

| Aerobic Degradation | Hydroxylation | Hydroxylated tetrabromodiphenyl ethers |

| Ether bond cleavage | Brominated phenols |

This table illustrates potential pathways based on research on similar PBDE congeners.

A variety of microorganisms have been implicated in the biotransformation of PBDEs. Under anaerobic conditions, organohalide-respiring bacteria (OHRB) such as Dehalococcoides and Dehalogenimonas are known to play a crucial role in the reductive debromination of these compounds. nih.gov Studies have shown a correlation between the abundance of these bacteria and the accumulation of debrominated metabolites. nih.gov Additionally, methanogenic archaea, such as Methanosarcinaceae, have been found to be associated with the debromination process in anaerobic soil microcosms. nih.gov In some cases, bacteria like Acetobacterium sp. have also been correlated with the degradation of BDE-47. nih.gov

Under aerobic conditions, bacteria with the ability to produce dioxygenase enzymes are often involved. Strains like Pseudomonas asplenii have been isolated and shown to be capable of degrading pentabromodiphenyl ether, suggesting similar capabilities for tetrabrominated congeners. iwaponline.com The presence of co-substrates can also influence the efficiency of degradation by these microbial communities.

Abiotic Hydrolysis and Other Chemical Transformations (e.g., Advanced Oxidation)

Beyond biological processes, abiotic degradation can also contribute to the transformation of BDE-51 in the environment. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for PBDEs under typical environmental pH and temperature conditions due to the stability of the ether linkage and the carbon-bromine bonds.

However, advanced oxidation processes (AOPs) can induce the degradation of these persistent compounds. AOPs generate highly reactive hydroxyl radicals (•OH) that can attack the BDE molecule. While specific studies on BDE-51 are limited, research on BDE-47 has shown that processes like the nano zerovalent iron-activated persulfate process can effectively degrade it. iwaponline.com Computational studies have also explored the reaction mechanisms of BDE-47 with hydroxyl radicals, indicating that electrophilic addition and hydrogen abstraction are key pathways. nih.govresearchgate.net These processes can lead to the formation of hydroxylated and debrominated products.

Long-Range Atmospheric and Oceanic Transport Modeling

Polybrominated diphenyl ethers, including tetrabrominated congeners like BDE-51, have the potential for long-range environmental transport. researchgate.net This means they can travel far from their original sources and be deposited in remote regions like the Arctic. researchgate.net

Models such as TaPL3-2.10, ELPOS-1.1.1, Chemrange-2, and Globo-POP-1.1 have been used to predict the long-range transport potential (LRTP) of PBDEs. researchgate.net These models generally agree that lower-brominated congeners have a higher LRTP compared to their more highly brominated counterparts. researchgate.net The transport occurs through atmospheric and oceanic currents. In the atmosphere, these compounds can exist in the gas phase or be adsorbed to airborne particles, which facilitates their movement over long distances. researchgate.netnih.gov

The physical-chemical properties of the specific congener, such as its vapor pressure and octanol-air partition coefficient (KOA), are critical determinants of its transport potential. researchgate.net Models have shown that environmental factors like temperature and precipitation patterns can significantly influence the atmospheric residence time and transport distance of these chemicals. nih.gov

Bioaccumulation and Biomagnification Dynamics in Ecological Food Chains

A significant environmental concern with BDE-51 and other PBDEs is their potential to bioaccumulate in organisms and biomagnify through food webs. Bioaccumulation refers to the buildup of a chemical in an organism's tissues over time, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain.

PBDEs are lipophilic, meaning they have a high affinity for fats and lipids. This property facilitates their accumulation in the fatty tissues of organisms. nih.gov Studies have detected various PBDE congeners, with BDE-47 being a dominant one, in all levels of aquatic food webs. nih.gov The bioconcentration factors (BCFs), which measure the accumulation of a chemical from water, can be substantial for tetrabrominated to hexabrominated diphenyl ethers in marine food webs, indicating a strong potential for bioaccumulation. mdpi.com

Research comparing the biomagnification of BDE-47 to that of well-known persistent organic pollutants like PCBs has shown comparable food web magnification factors, highlighting the significant potential for these compounds to move up the food chain. nih.gov This means that top predators in a food web can have much higher concentrations of these compounds than organisms at lower trophic levels. The process of biomagnification can lead to toxic concentrations in wildlife at the top of the food chain. mdpi.com

Table 3: Bioaccumulation and Biomagnification of Tetrabromodiphenyl Ethers

| Process | Description | Key Factors |

| Bioaccumulation | The net accumulation of the chemical in an organism from all sources (water, food, air). | Lipophilicity (high octanol-water partition coefficient), persistence in the environment. |

| Biomagnification | The increase in concentration of the chemical in organisms at successively higher trophic levels. | Trophic level of the organism, feeding habits, metabolic capacity of the organism. |

Analytical Methodologies for the Trace Detection and Quantification of 2,2 ,4,6 Tetrabromodiphenyl Ether

Extraction and Cleanup Techniques for Matrix Interference Reduction

Following the initial extraction from the sample matrix, the resulting extract often contains a variety of co-extracted compounds that can interfere with the final analysis. These matrix interferences can mask the analyte signal, cause ion suppression or enhancement in mass spectrometry, and lead to inaccurate quantification. medipharmsai.com Therefore, a thorough cleanup of the extract is a crucial step in the analytical method. nih.gov

The primary goal of the cleanup process is to selectively remove interfering substances while retaining the analyte of interest. lcms.cz The choice of cleanup technique depends on the nature of the sample matrix and the analytical method to be used. medipharmsai.com

Solid-Phase Extraction (SPE) is a versatile and widely used cleanup technique. nih.gov After the initial extraction, the sample extract is passed through an SPE cartridge containing a specific sorbent material. The selection of the sorbent is critical for achieving the desired separation. For the cleanup of PBDE extracts, common sorbents include:

Silica (B1680970) Gel: Often used in multiple steps to separate compounds based on their polarity. nih.gov

Florisil: A magnesium silicate-based sorbent effective in removing polar interferences.

Alumina: Can be used for fractionation and removal of certain interfering compounds. researchgate.net

A multi-step cleanup procedure involving GPC followed by SPE with Oasis™ HLB and silica cartridges has been shown to be effective for the analysis of PBDEs in sediment and suspended particulate matter. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and pre-concentration into a single step. researchgate.net In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is a simple, fast, and sensitive technique that minimizes solvent use. researchgate.net

The selection of the appropriate fiber coating is crucial for the successful application of SPME. For semi-volatile compounds like PBDEs, polydimethylsiloxane (B3030410) (PDMS) or polyacrylate (PA) coatings are often used.

| Technique | Principle | Application in 2,2',4,6-Tetrabromodiphenyl Ether Analysis |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a liquid sample and a solid sorbent. nih.gov | Cleanup of extracts from various matrices to remove interferences. nih.gov |

| Solid-Phase Microextraction (SPME) | Analyte partitioning between the sample and a coated fiber. researchgate.net | Extraction and pre-concentration from water and air samples. |

Advanced Chromatographic and Spectrometric Techniques

The instrumental analysis of this compound relies on the combination of a high-resolution separation technique with a highly sensitive and selective detection method.

Gas chromatography (GC) is the standard separation technique for PBDEs. thermofisher.com For detection, tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRMS) are the preferred methods for achieving the low detection limits required for environmental monitoring. alsglobal.comthermofisher.comwaters.com

GC-MS/MS, typically using a triple quadrupole mass spectrometer, provides high selectivity by monitoring specific precursor-to-product ion transitions in a process called Selected Reaction Monitoring (SRM). thermofisher.com This minimizes interference from complex matrix components, which is a major challenge in trace analysis. thermofisher.com

High-resolution mass spectrometry (HRMS), as specified in U.S. EPA Method 1614A, offers very high mass accuracy, allowing the detector to distinguish between target analytes and interfering ions with the same nominal mass. alsglobal.comepa.gov This is particularly useful for separating PBDE signals from other co-eluting compounds in complex samples. thermofisher.com For PBDEs, Electron Capture Negative Ionization (ECNI) is a common ionization technique that provides high sensitivity for halogenated compounds. researchgate.net

While GC-MS is the traditional workhorse for PBDE analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a viable alternative. mdpi.comsciex.com A significant advantage of LC-MS/MS is that it operates at lower temperatures, thus avoiding the thermal degradation that can occur with higher brominated PBDEs in a hot GC injector. sciex.com LC-MS/MS methods have been successfully developed for the determination of various PBDEs, including tetra- to deca-BDE congeners, in matrices like indoor dust. sciex.combirmingham.ac.uknih.gov Atmospheric Pressure Photoionization (APPI) is a suitable ionization source for PBDE analysis by LC-MS/MS, often operated in negative ion mode. sciex.combirmingham.ac.uk

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the accurate quantification of trace organic pollutants, including this compound. nih.govnemi.govntis.gov This technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample prior to extraction and cleanup. nih.gov

Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same response variations during instrumental analysis. birmingham.ac.uk By measuring the ratio of the native analyte to its labeled counterpart, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement. birmingham.ac.ukduq.edu U.S. EPA Method 1614A mandates the use of isotope dilution for the most accurate determination of PBDE congeners. epa.govntis.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

Rigorous Quality Assurance and Quality Control (QA/QC) procedures are essential to ensure the reliability, accuracy, and defensibility of analytical data for this compound. researchgate.net A comprehensive QA/QC program, as outlined in standard methods like EPA Method 1614A, involves the analysis of several types of control samples with each batch of environmental samples. nemi.govepa.gov

Key QA/QC elements include:

Method Blanks: A method blank is an analyte-free matrix that is processed through the entire analytical procedure in the same manner as the samples. nih.gov It is used to assess for contamination introduced during the laboratory process. nih.gov

Labeled Compound Spiking: As required for isotope dilution, all samples are spiked with labeled internal standards to monitor and correct for method performance on a sample-by-sample basis. nemi.gov Recoveries of these standards must fall within specified limits.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): An aliquot of a sample is spiked with a known amount of the target analytes and analyzed. The recovery of the spike is calculated to assess matrix-related interferences and method accuracy. The duplicate analysis provides a measure of method precision.

Certified Reference Materials (CRMs): A CRM is a material with a certified concentration of the target analyte (e.g., NIST SRM 2585 for dust). nih.govnih.gov Analyzing a CRM provides an independent verification of the accuracy of the entire analytical method. nih.gov

| QA/QC Procedure | Purpose | Acceptance Criteria Example (Varies by Method) | Reference |

|---|---|---|---|

| Method Blank | Monitors for laboratory contamination. | Concentration should be below the method detection limit (MDL) or a small fraction of the lowest sample concentration. | nih.gov |

| Isotope Dilution (Labeled Standards) | Corrects for sample-specific matrix effects and recovery losses. | Recoveries typically within 40-130%. | nemi.govepa.gov |

| Certified Reference Material (CRM) | Assesses the accuracy and bias of the method. | Measured value should be within the certified range of the material. | nih.gov |

| Precision (e.g., RSD) | Measures the repeatability of the method. | Relative Standard Deviation (RSD) typically <20-30%. | researchgate.net |

Certified Reference Materials and Interlaboratory Comparisons

Certified Reference Materials (CRMs) and participation in interlaboratory comparisons are fundamental to ensuring the accuracy and comparability of analytical data for BDE-51.

Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with certified property values for specific analytes, including their uncertainties. They serve as a benchmark for method validation and ongoing quality control. For the analysis of this compound, various CRMs are available from reputable sources. These are typically solutions of the neat compound in a high-purity solvent, such as isooctane, at a certified concentration. accustandard.comaccustandard.com For instance, a CRM for BDE-51 might be provided as a solution with a concentration of 50 µg/mL in isooctane. accustandard.com

In addition to single-congener solutions, the National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for environmental matrices like marine mammal blubber (SRM 1945), fish tissue (SRM 1946), mussel tissue (SRM 1974b), sediment (SRM 1944), and human serum (SRM 1958 and SRM 1589a). nih.govosti.gov While these SRMs may not have certified values for every polybrominated diphenyl ether (PBDE) congener, they are invaluable for testing the accuracy of analytical methods for a range of PBDEs, including tetrabromodiphenyl ethers, in complex matrices. nih.govosti.gov Analysis of these SRMs allows laboratories to assess the performance of their entire analytical procedure, from extraction and cleanup to instrumental analysis. nih.gov

Interlaboratory Comparisons , also known as proficiency testing, are exercises where multiple laboratories analyze the same sample to assess their analytical performance against each other and a reference value. ri.se Participation in these studies is crucial for demonstrating a laboratory's competence and ensuring that their results are comparable to those of other laboratories. ri.se These comparisons can highlight potential biases or issues within a laboratory's methodology that might not be apparent through internal quality control measures alone. researchgate.net Studies have shown that while many laboratories can achieve good accuracy and precision for many PBDE congeners, there can be significant variability, especially for certain congeners or at low concentrations. researchgate.net

The following table provides examples of certified reference materials relevant to the analysis of this compound.

| Product Name | Catalog Number | Matrix | Concentration |

| This compound | BDE-050S | Isooctane | 50 µg/mL |

| 6-Hydroxy-2,3,4,5-tetrabromodiphenyl ether | HBDE-4012S | Isooctane | 50 µg/mL |

Detection Limits, Quantification Limits, and Measurement Uncertainty

Establishing the performance characteristics of an analytical method, including its detection and quantification limits and the associated measurement uncertainty, is essential for the reliable reporting of this compound concentrations.

Detection Limits (DLs) and Quantification Limits (QLs) define the lower boundaries of a method's measurement capability. The Method Detection Limit (MDL) is typically defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.gov It is often calculated as three times the standard deviation of replicate measurements of a low-concentration sample or laboratory blanks. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

For the analysis of PBDEs, including BDE-51, methods like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) are employed to achieve low detection limits. epa.gov For example, EPA Method 1614A specifies procedures for determining PBDEs in various matrices and requires laboratories to achieve MDLs that are no greater than five times the MDLs stipulated in the method. epa.gov

Measurement Uncertainty provides a quantitative indication of the quality of a measurement result, expressing the range within which the true value is expected to lie. bio-rad.comresearchgate.net It is a critical parameter for interpreting analytical data and comparing results between laboratories or over time. bio-rad.com The calculation of measurement uncertainty takes into account all potential sources of error in the analytical process, including both random and systematic errors. bio-rad.comnrel.gov

Factors contributing to measurement uncertainty in the analysis of this compound include:

The purity and stability of analytical standards and CRMs.

The precision and accuracy of volumetric and gravimetric measurements.

The efficiency and reproducibility of the extraction and cleanup steps.

The performance and calibration of the analytical instrument.

Matrix effects that can enhance or suppress the analytical signal.

Interlaboratory comparison studies have shown that the expanded measurement uncertainty for PBDE analysis can range from 10% to 50%, depending on the congener and the laboratory. researchgate.net

Blank Control and Surrogate Recovery Assessments

Rigorous blank control and the use of surrogates are indispensable for ensuring the quality and validity of data generated for this compound.

Blank Control is essential for identifying and quantifying any contamination introduced during the analytical process. cdc.gov Given the ubiquitous presence of PBDEs in the environment, including laboratory dust, the potential for contamination is high. epa.gov Several types of blanks are used:

Field Blanks: These are prepared in the field to assess contamination that may occur during sample collection and transport.

Instrument Blanks: These consist of a clean solvent injected into the instrument to check for carryover between sample analyses.

Surrogate Recovery Assessments involve spiking samples with a known amount of a non-target compound (a surrogate) before extraction. The recovery of the surrogate is then measured to assess the efficiency of the extraction and cleanup procedures for each individual sample. epa.gov Surrogates are typically compounds that are chemically similar to the analytes of interest but are not expected to be present in the original sample. For the analysis of PBDEs, isotopically labeled congeners, such as ¹³C-labeled PBDEs, are often used as surrogates. osti.gov

Acceptable surrogate recovery is a critical quality control criterion. If the recovery of a surrogate falls outside of a predefined acceptance range, it may indicate a problem with the analysis of that specific sample, and corrective actions, such as sample dilution or re-extraction, may be necessary. epa.gov

The following table summarizes key quality control measures for the analysis of this compound.

| Quality Control Measure | Purpose | Acceptance Criteria Example |

| Method Blank | Assess laboratory contamination | Analyte concentration below the Limit of Quantification (LOQ). |

| Certified Reference Material (CRM) | Verify method accuracy | Measured concentration within the certified range of the CRM. |

| Surrogate Standard | Monitor extraction efficiency for each sample | Recovery within a specified range (e.g., 70-130%). |

| Interlaboratory Comparison | Assess laboratory performance against peers | Results within a specified tolerance of the consensus value. |

Information regarding this compound remains limited in scientific literature.

Following a comprehensive search for ecotoxicological data on the specific chemical compound this compound, it has been determined that there is a significant lack of available scientific information to fulfill the detailed article outline as requested.

The vast majority of research on tetrabromodiphenyl ethers concentrates on the congener 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). While this compound is structurally similar, the user's explicit instruction to focus solely on this compound prevents the substitution of data from other congeners. Toxicological properties can vary significantly between individual congeners based on the specific placement of bromine atoms.

Searches for this compound, and its corresponding identifiers such as BDE-50 and BDE-51, did not yield specific studies detailing its effects on receptor binding, oxidative stress, apoptosis, or neurodevelopment in aquatic, terrestrial, or avian species as required by the outline. Toxicological reviews of polybrominated diphenyl ethers (PBDEs) often acknowledge the existence of numerous congeners but state that the bulk of research has been limited to the most environmentally prevalent forms, such as BDE-47.

Without specific research findings for this compound, it is not possible to generate a scientifically accurate and authoritative article that adheres to the strict constraints of the provided outline. Fulfilling the request would require speculation and extrapolation from other related compounds, which would violate the core instructions of accuracy and specificity.

Therefore, the requested article on the ecotoxicological mechanisms and ecological impacts of this compound cannot be produced at this time due to insufficient data in the public domain and scientific literature.

Ecotoxicological Mechanisms and Ecological Impacts of 2,2 ,4,6 Tetrabromodiphenyl Ether

Effects on Terrestrial and Avian Wildlife Populations

Immunomodulation and Disease Susceptibility

There is a significant lack of research specifically investigating the immunomodulatory effects and the potential for increased disease susceptibility in organisms exposed to 2,2',4,6-tetrabromodiphenyl ether (BDE-51). While studies on other PBDE congeners, such as BDE-47, have demonstrated impacts on the immune function in various species including marine bivalves and fish, direct evidence for BDE-51 is not available in the current scientific literature. nih.govnih.gov General concerns exist regarding the immunotoxicity of PBDEs as a class, but congener-specific data for BDE-51 is required to ascertain its particular risk profile. nih.govnih.gov

Trophic Transfer and Ecosystem-Level Consequences

Detailed information regarding the trophic transfer, biomagnification, and broader ecosystem-level consequences of this compound (BDE-51) is limited. The principles of bioaccumulation and trophic transfer are well-established for persistent organic pollutants, with factors like hydrophobicity and metabolic resistance playing key roles. nih.gov Studies on marine food webs have often identified BDE-47 as the dominant congener, showing its capacity to biomagnify. osti.govnih.gov However, the specific behavior of BDE-51 within food chains has not been sufficiently characterized.

Impacts on Primary Producers (e.g., Photosynthesis Inhibition in Plants)

There is no specific information available in the scientific literature regarding the impact of this compound (BDE-51) on primary producers, such as potential photosynthesis inhibition in plants or algae. Research on other congeners, like BDE-47, has demonstrated toxicity to microalgae, including the inhibition of population growth and damage to photosynthetic processes. nih.gov The potential for BDE-51 to exert similar effects is unknown without direct experimental evidence.

Biodiversity Loss and Ecosystem Function Alteration

Direct evidence linking this compound (BDE-51) to biodiversity loss and alterations in ecosystem function is not documented. The global decline in biodiversity is attributed to five primary drivers: changes in land and sea use, direct exploitation of organisms, climate change, pollution, and invasive species. nature.scot While pollution is a recognized driver, the specific contribution of BDE-51 to this pressure is unknown. The loss of species can impair ecosystem services vital to environmental stability and human well-being. defenders-cci.orgdefenders.org

Comparative Ecotoxicology with Other PBDE Congeners and Halogenated Contaminants

While data on many ecotoxicological endpoints for BDE-51 are scarce, some comparative studies provide insight into its relative activity, particularly concerning endocrine disruption.

In an investigation of the in vitro estrogenic and antiestrogenic potencies of various PBDEs, five tetrabromodiphenyl ether congeners, including BDE-51 (2,2',4,6'-TetraBDE), were evaluated in a human breast cancer cell line (T47D). epa.gov This study provides a rare direct comparison of BDE-51 with other isomers.

The findings indicated that none of the tested tetraBDEs (BDE-47, BDE-51, BDE-71, BDE-75, and BDE-77) exhibited significant estrogenic activity. However, some congeners displayed antiestrogenic properties. Notably, the hydroxylated metabolites of PBDEs, rather than the parent compounds, are often implicated in having greater estrogenic activity. epa.govnih.gov

The toxicity of PBDEs is known to vary significantly between congeners, often related to the number and position of bromine atoms. wikipedia.org Lower-brominated congeners, such as the tetra-BDEs, are generally considered more bioaccumulative and toxic than higher-brominated forms like decaBDE (BDE-209). wisdomlib.org For instance, BDE-47 is recognized as being significantly more toxic to some marine organisms than BDE-209. nih.gov Research on BDE-49, another tetra-BDE congener, has highlighted its potential for mitochondrial toxicity and neurotoxicity, underscoring the concerns for this subgroup of PBDEs. nih.gov However, the relative potency of BDE-51 in these other toxicological pathways compared to its isomers remains largely uncharacterized.

Table 1: Comparative In Vitro Estrogenic Activity of Select Tetrabromodiphenyl Ether (TetraBDE) Congeners

| Congener | IUPAC Number | Estrogenic Activity | Anti-Estrogenic Activity |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 | Not significant | Investigated |

| 2,2',4,6'-Tetrabromodiphenyl ether | BDE-51 | Not significant | Investigated |

| 2,3',4',6-Tetrabromodiphenyl ether | BDE-71 | Not significant | Investigated |

| 2,4,4',6-Tetrabromodiphenyl ether | BDE-75 | Not significant | Investigated |

| 3,3',4,4'-Tetrabromodiphenyl ether | BDE-77 | Not significant | Investigated |

Source: Adapted from U.S. EPA Toxicological Review, 2005. epa.gov The study evaluated ER-dependent luciferase reporter gene expression in T47D human breast cancer cells. Specific levels of anti-estrogenic activity for each congener were not detailed in the summary.

Remediation Technologies and Management Strategies for 2,2 ,4,6 Tetrabromodiphenyl Ether Contamination

In-Situ and Ex-Situ Remediation Approaches for Contaminated Sites

Remediation strategies for PBDE-contaminated soil and sediment can be categorized as in-situ (in place) or ex-situ (removed and treated elsewhere). basel.int In-situ techniques, such as electrokinetic remediation and some forms of bioremediation and chemical oxidation, treat the contaminants without excavating the soil or dredging the sediment, which can be more cost-effective and less disruptive. basel.intepa.gov Ex-situ methods, like soil washing and incineration, involve the removal of the contaminated material for treatment, which can allow for more controlled and aggressive treatment conditions but at a higher cost and with greater site disruption. basel.intnih.gov The choice between in-situ and ex-situ approaches depends on various factors, including the type and concentration of the contaminant, site characteristics, and regulatory requirements.

Physical remediation methods aim to separate or remove contaminants from the soil or sediment matrix.

Soil Washing : This is an ex-situ process where contaminated soil is excavated and washed with a liquid solution to extract the contaminants. Surfactant-aided soil washing has been investigated as a promising technology for soil contaminated with PBDEs. nih.gov The process transfers the hydrophobic PBDEs from the soil into the washing fluid, which can then be treated. The effectiveness of this method is followed by a secondary treatment step, such as photodestruction, to degrade the extracted contaminants. nih.gov

Sediment Dredging : For contaminated water bodies, dredging is the physical removal of the top layer of sediment where pollutants like PBDEs accumulate. Once removed, the dredged material must be dewatered and treated using other methods, such as those described below, or disposed of in a secure landfill. nih.gov

Thermal Desorption : This technology heats the soil or sediment to volatilize the contaminants, which are then collected and treated. mdpi.com While not widely documented specifically for 2,2',4,6-tetrabromodiphenyl ether, its principle is applicable to semi-volatile organic compounds.

Adsorption : The use of activated carbon has been studied in laboratory settings for the treatment of PBDEs in sediment. epa.gov This method involves adding activated carbon to the contaminated medium, where it binds with the PBDE molecules, reducing their bioavailability and mobility.

Chemical remediation methods utilize chemical reactions to transform PBDEs into less toxic or more easily degradable substances. The primary mechanism often involves the removal of bromine atoms (debromination).

Advanced Oxidation Processes (AOPs) : AOPs generate highly reactive radicals, such as hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻), to degrade organic pollutants.

Fenton-like Reactions : A study on BDE-47 showed that a two-stage process involving reduction with iron-silver (Fe-Ag) followed by a Fenton-like oxidation was effective. nih.gov The initial reduction step made the compound more susceptible to subsequent oxidation, leading to efficient debromination and mineralization of the diphenyl ether structure. nih.gov Another study demonstrated that a tourmaline-catalyzed Fenton-like reaction could effectively remove PBDEs from soil. epa.gov

Persulfate Activation : Zero-valent iron (ZVI) activated persulfate has been used to degrade decabromodiphenyl ether (BDE-209) in soil, achieving significant removal rates. researchgate.net The process relies on the generation of sulfate and hydroxyl radicals. researchgate.net Thermally activated persulfate has also been shown to degrade BDE-47, though it may require high temperatures and a large amount of persulfate. mdpi.com

Electrochemical Reduction : This method uses an electric current to drive the reductive debromination of PBDEs. A study on BDE-47 found that palladium-coated metal foam electrodes (Pd/Ni, Pd/Cu, and Pd/Ag) could effectively degrade the compound. mdpi.comresearchgate.net The efficiency was influenced by the electrode material, current density, and electrolyte composition. The primary degradation mechanisms were identified as hydrogen atom transfer and electron transfer. mdpi.comresearchgate.net

Reductive Debromination : This involves the removal of bromine atoms from the diphenyl ether molecule, which is a key step in reducing the toxicity of PBDEs.

Zero-Valent Iron (ZVI) : The use of nanoscale and microscale ZVI is a promising technology for the in-situ remediation of PBDEs. epa.govresearchgate.net Studies have shown that ZVI can effectively debrominate higher brominated PBDEs, although this can sometimes lead to the formation of less-brominated, more toxic congeners. epa.gov Ball milling of ZVI has been shown to enhance its reactivity for the degradation of BDE-209. researchgate.net

Table 1: Summary of Chemical Remediation Studies on Tetrabromodiphenyl Ether (BDE-47)

| Remediation Method | Target Compound | Key Findings | Reference(s) |

| Two-Stage Reduction/Oxidation | BDE-47 | Fe-Ag reduction followed by Fenton-like oxidation resulted in efficient debromination and 100% mineralization of the resulting diphenyl ether. | nih.gov |

| Electrochemical Reduction | BDE-47 | Pd/Ni foam electrodes showed the highest efficiency (94.3% in the first cycle) for debromination. Degradation rates were influenced by current density and electrolytes. | mdpi.comresearchgate.net |

| Thermally Activated Persulfate | BDE-47 | 100% degradation was achieved within three hours at 60°C with a high persulfate to BDE-47 ratio. | mdpi.com |

| Photodegradation | BDE-47 | Photodegradation in surfactant solutions followed pseudo-first-order kinetics, with reductive debromination being the primary decay pathway. | nih.gov |

Biological remediation uses living organisms, primarily microorganisms and plants, to degrade or sequester contaminants. mdpi.com It is often considered a more sustainable and less costly approach. aloki.hu

Bioremediation : This involves the use of microorganisms to break down pollutants.

Microbial Degradation : Several bacterial strains have been identified that can degrade PBDEs. For instance, Bacillus laterosporus was used in a soil simulation study to remediate BDE-47 contamination. aloki.hu Other identified degrading bacteria include species of Rhodococcus, Pseudomonas, and Acinetobacter. aloki.hu Anaerobic bacteria can partially degrade highly brominated PBDEs, though this may result in the formation of more toxic, lower-brominated congeners. epa.gov

Fungal Degradation : The white-rot fungus Pycnoporus sanguineus has been shown to degrade BDE-47. nih.gov The study found that both intracellular and extracellular enzymes contributed to the degradation, and the presence of low concentrations of copper ions could promote the degradation rate. nih.gov

Phytoremediation : This approach uses plants to remove, degrade, or contain contaminants in soil and water. While research is ongoing, certain plant species have shown potential for taking up organic pollutants from the soil, which could then be harvested and disposed of safely.

Table 2: Summary of Biological Remediation Studies on Tetrabromodiphenyl Ether (BDE-47)

| Organism | Target Compound | Key Findings | Reference(s) |

| Bacillus laterosporus | BDE-47 | Used as a microbial enhancement technology for soil remediation in a simulation study. | aloki.hu |

| Pycnoporus sanguineus (fungus) | BDE-47 | Degraded over 50% of BDE-47, with degradation promoted by low levels of copper ions. Identified several hydroxylated metabolites. | nih.gov |

| Anaerobic Bacteria | PBDEs | Can partially degrade higher brominated congeners but may form less-brominated, more toxic products. | epa.gov |

Waste Management and Recycling Strategies to Minimize Environmental Release

Effective management of products containing this compound and other PBDEs at the end of their life is critical to preventing environmental contamination. nih.gov

PBDEs are found in a wide array of consumer goods, with electronic waste (e-waste) being a significant reservoir. mdpi.comnih.gov

Disposal Methods : In the United States, waste containing PBDEs is managed through landfilling, incineration (energy recovery), recycling, or treatment at publicly owned treatment works. nih.gov Industrial by-products are often sent to secure chemical landfills designed with liners and leachate collection systems to prevent environmental release. nih.gov

E-waste Management : E-waste recycling sites are major sources of PBDE pollution. researchgate.netmdpi.com Regulated recycling operations that implement measures like dust emission control and the harmless disposal of residues can significantly reduce the environmental concentrations of PBDEs compared to informal or unregulated sites. mdpi.com However, even in regulated sites, soil concentrations can remain elevated, posing a persistent challenge. researchgate.net

Incineration : The incineration of PBDE-containing materials is a potential disposal method but raises concerns about the formation of toxic polybrominated dibenzofurans (PBDFs) and dibenzodioxins (PBDDs). nih.gov

Recycling plastics and other materials that contain PBDEs is complex due to the risk of reintroducing these toxic chemicals into new products and the environment.

Plastics Recycling : The recycling of plastics from e-waste is a common practice. nih.gov However, the presence of brominated flame retardants complicates the process. Road dust from areas with intense mechanical recycling of plastic wastes has been found to be highly polluted with PBDEs. nih.gov

Regulatory Actions : Recognizing the risks, regulatory bodies have taken action. The European Union, for instance, formally withdrew an exemption that allowed for the recycling of products containing certain PBDEs, including tetrabromodiphenyl ether, which are listed under the Stockholm Convention on Persistent Organic Pollutants. foodpackagingforum.org This move aims to promote non-toxic material cycles by preventing banned flame retardants from entering recycling streams and new products. foodpackagingforum.org

Challenges : A significant challenge is that many products containing PBDEs have long service lives, meaning they will continue to enter the waste stream for decades. ipcp.ch Separating plastics containing PBDEs from other plastics in the waste stream is a critical but difficult step required for environmentally sound management. ipcp.ch

Risk Management Frameworks for Environmental Contamination (Ecological Focus)

Risk management for this compound is primarily guided by frameworks established for the broader group of PBDEs, which are recognized as persistent organic pollutants (POPs). These frameworks are centered on understanding and mitigating the ecological risks posed by these substances.

Ecological risk assessment (ERA) for PBDEs, including this compound, is a scientific process used to evaluate the likelihood of adverse ecological effects occurring from exposure to these chemicals. The ERA process typically involves four main steps:

Hazard Identification: This step involves determining if the chemical has the potential to cause harm to ecological receptors (e.g., aquatic life, birds, mammals). For PBDEs, this includes reviewing toxicological data on their persistence, bioaccumulation, and toxicity (PBT) properties. While specific toxicity data for this compound (also known as PBDE-51) is less abundant, assessments often rely on data from more well-studied congeners like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). epa.gov

Exposure Assessment: This involves quantifying the uptake or contact of the chemical by ecological receptors. It includes measuring concentrations in environmental media such as water, sediment, and soil, and modeling its movement through the food web.

Dose-Response Assessment: This step determines the relationship between the dose of the chemical and the adverse effect on the ecological receptor. This is often expressed as toxicity reference values (TRVs), such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Risk Characterization: In the final step, information from the previous three steps is integrated to estimate the probability of adverse effects. A common method used is the Risk Quotient (RQ) , which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).

A study on the ecological risks of BDE-47 in surface waters across China utilized the RQ method. nih.gov The RQ is calculated as follows:

RQ = MEC / PNEC

Where MEC is the Measured Environmental Concentration.

PNEC is the Predicted No-Effect Concentration.

The PNEC is often derived from toxicity data (e.g., LC50, EC50) by applying an assessment factor (AF). The risk is then categorized based on the RQ value.

Table 1: Risk Quotient (RQ) Categories for Ecological Risk Assessment

| RQ Value | Risk Level |

|---|---|

| RQ < 0.1 | Low ecological risk |

| 0.1 ≤ RQ < 1.0 | Medium ecological risk |

This table illustrates a common approach for categorizing ecological risk based on the calculated Risk Quotient. Source: nih.gov

Studies have shown that while the risk from individual PBDE congeners might be low in some areas, the cumulative risk from the mixture of congeners present in the environment is a significant concern. nih.gov

Environmental Quality Standards (EQS) are concentration thresholds for specific substances in water, sediment, or biota that are set to protect the environment and human health. environment-agency.gov.uk The derivation of EQS for PBDEs is a complex process that considers their high potential for bioaccumulation.

For highly bioaccumulative substances like PBDEs, EQS are often set for biota (e.g., fish tissue) rather than for water. environment-agency.gov.uk This is because concentrations in water can be very low, yet still lead to significant accumulation in aquatic organisms and pose a risk to predators, including humans, through the food chain. environment-agency.gov.uk

The European Union's Water Framework Directive (WFD), through its Priority Substances Directive (2013/39/EU), has established a biota-based EQS for a group of PBDEs. environment-agency.gov.uk

Table 2: EU Environmental Quality Standard for PBDEs in Biota

| Substance Group | Matrix | EQS Value |

|---|

This table shows the Environmental Quality Standard for the sum of six specified PBDE congeners in fish tissue, as set by the EU. This standard is based on protecting human health from the consumption of contaminated fish. Source: environment-agency.gov.uk

Collection of ecotoxicity data for various species.

Use of statistical models, such as species sensitivity distributions (SSDs), to determine a hazardous concentration for a certain percentage of species (e.g., HC5, the concentration at which 5% of species are affected).

Application of assessment factors to account for uncertainties.

Consideration of secondary poisoning risks for predators and human health risks from consumption of contaminated wildlife. environment-agency.gov.uk

Best Available Techniques (BAT) and Best Environmental Practices (BEP) for Industrial Processes

The Stockholm Convention on Persistent Organic Pollutants provides guidance on Best Available Techniques (BAT) and Best Environmental Practices (BEP) to minimize and ultimately eliminate releases of PBDEs from industrial processes. basel.intpops.int This guidance is particularly relevant for the waste management sector, as PBDEs are often found in products at their end-of-life stage, such as e-waste, building materials, and textiles. publications.gc.ca

The primary goal of BAT and BEP is to prevent the release of PBDEs during the lifecycle of products, especially during waste handling, recycling, and disposal.

Table 3: BAT and BEP for Managing Wastes Containing PBDEs

| Process Stage | Best Available Techniques (BAT) & Best Environmental Practices (BEP) |

|---|---|

| Collection & Transport | - Separate collection of waste streams known to contain PBDEs (e.g., e-waste plastics, polyurethane foam).- Use of closed and sealed containers to prevent dust and particle release. |

| Storage | - Storage in contained areas to prevent environmental release.- Control of runoff and dust emissions from storage sites. |

| Pre-treatment (Dismantling/Separation) | - Manual or automated separation of PBDE-containing components from other materials.- Use of dust control measures such as enclosed systems and air extraction with filtration. |

| Recycling/Recovery | - Avoidance of recycling practices that perpetuate the presence of PBDEs in new products, unless in a closed-loop system where releases can be controlled.- Use of advanced separation technologies to remove plastics containing brominated flame retardants. |

| Final Disposal | - Destruction and irreversible transformation of the POP content is the preferred disposal method.- Technologies should be operated in accordance with BAT to ensure low release levels (e.g., high-temperature incineration with appropriate flue gas cleaning).- Landfilling should be limited to wastes where the POP content cannot be destroyed, and it must be conducted in engineered landfills that prevent leachate and gas emissions. |

This table summarizes key BAT and BEP recommendations from international guidelines for the environmentally sound management of wastes containing PBDEs. Sources: basel.intpops.intbasel.int

Industrial processes that historically used PBDEs, or that now handle waste containing them, are the main focus. Since the production of many commercial PBDE mixtures has been phased out, the management of the legacy of these chemicals in existing products is the primary challenge. publications.gc.ca Adherence to these practices is crucial for preventing the further contamination of the environment with congeners like this compound.

Compound Reference Table

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PBDE-51 |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| 2,2',4,4',5-Pentabromodiphenyl ether | BDE-99 |

Regulatory Frameworks, Policy Implications, and International Agreements Regarding 2,2 ,4,6 Tetrabromodiphenyl Ether

Global Conventions and Treaties (e.g., Stockholm Convention on POPs)

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a significant global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic.

In 2009, at its fourth meeting, the Conference of the Parties to the Stockholm Convention decided to list "tetrabromodiphenyl ether and pentabromodiphenyl ether" in Annex A of the Convention, which targets chemicals for elimination. pops.intpops.int The listing defines this group as including 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), as well as other tetra- and pentabromodiphenyl ethers present in commercial pentabromodiphenyl ether. pops.int While 2,2',4,6-tetrabromodiphenyl ether is not explicitly named, the broad inclusion of "other tetra-...bromodiphenyl ethers" suggests its inclusion under this international regulatory framework.

Parties to the Convention are required to take measures to eliminate the production and use of chemicals listed in Annex A. pops.int However, specific exemptions can be registered. pops.intpops.int For tetrabromodiphenyl ether and pentabromodiphenyl ether, a specific exemption allows for the recycling of articles that contain or may contain these substances, and the use and final disposal of articles manufactured from recycled materials containing them, subject to certain conditions. pops.intpops.int This exemption is set to expire no later than 2030. pops.intpops.int

Table 1: Status of Tetrabromodiphenyl Ether under the Stockholm Convention

| Chemical Group | Annex | Status | Key Provisions |

| Tetrabromodiphenyl ether and pentabromodiphenyl ether | Annex A | Elimination | - Prohibition of production and use.- Specific exemption for recycling of articles containing these substances until 2030. |

Regional and National Regulatory Measures and Bans (e.g., EU REACH, US EPA)

European Union (EU)

In the European Union, this compound, as part of the larger group of tetrabromodiphenyl ethers, is subject to strict regulations. The substance is covered under the EU's Regulation on Persistent Organic Pollutants (POPs Regulation), which implements the Stockholm Convention. This regulation prohibits the production, placing on the market, and use of the substance, both on its own, in mixtures, and in articles.

Furthermore, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation works in conjunction with the POPs Regulation to control hazardous chemicals. europa.eu While specific entries for this compound might not be individualized, the broader classification of "Tetrabromodiphenyl ether" is recognized within the ECHA database, indicating its regulatory oversight. europa.eu

United States (US)

The United States Environmental Protection Agency (EPA) has taken regulatory action on tetrabromodiphenyl ethers under the Toxic Substances Control Act (TSCA). In 2006, the EPA promulgated a Significant New Use Rule (SNUR) for several PBDEs, including tetrabromodiphenyl ether (CAS No. 40088-47-9), which is the general CAS number for this group of isomers. federalregister.gov

This SNUR requires any person who intends to manufacture or import tetrabromodiphenyl ether for a new use to notify the EPA at least 90 days in advance. federalregister.gov This allows the agency to evaluate the intended use and, if necessary, impose restrictions to protect human health and the environment. The EPA has expressed concerns that these substances may be hazardous. federalregister.gov The EPA also has an action plan for PBDEs to limit exposure and release. epa.gov

Table 2: Regional and National Regulations for Tetrabromodiphenyl Ether

| Jurisdiction | Regulation | Key Provisions |

| European Union | EU POPs Regulation | Prohibition of production, use, and placing on the market of tetrabromodiphenyl ethers. |

| REACH Regulation | Works in conjunction with the POPs Regulation to manage hazardous chemicals. | |

| United States | Toxic Substances Control Act (TSCA) | Significant New Use Rule (SNUR) for tetrabromodiphenyl ether, requiring EPA notification for new uses. |

Assessment of Policy Effectiveness in Reducing Environmental Concentrations

Assessing the direct impact of policies on the environmental concentrations of the specific isomer this compound is challenging due to a lack of targeted monitoring studies. Most environmental monitoring focuses on the more abundant PBDE congeners, such as BDE-47.

However, studies on the broader group of PBDEs have shown that regulatory actions have led to a decrease in their environmental levels in some regions. For instance, declining trends of certain PBDEs have been observed in various environmental matrices and human tissues in North America and Europe following phase-outs and bans.

Despite these successes, the long-range transport of these persistent chemicals means that they can be detected in remote areas, far from their original sources. Furthermore, the continued presence of PBDEs in products still in use and in waste streams poses a long-term source of environmental contamination. The recycling of materials containing PBDEs, although allowed under specific exemptions of the Stockholm Convention, can also contribute to their redistribution in the environment. pops.int A study on global historical stocks and emissions of PBDEs highlighted that even with production halts, waste stocks continue to be a significant source of emissions. acs.org

Challenges and Opportunities in Global Chemical Management for PBDEs

The global management of PBDEs, including this compound, faces several significant challenges:

Chemicals in Products and Waste: A primary challenge is the vast quantity of PBDEs present in consumer products and building materials that are still in use or have entered the waste stream. acs.org These products act as a long-term reservoir for the release of PBDEs into the environment.

Recycling and Waste Management: The recycling of plastics and other materials containing PBDEs can inadvertently reintroduce these hazardous chemicals into new products and the environment. Environmentally sound management of PBDE-containing waste is often lacking, particularly in developing countries. acs.orgnih.gov

Lack of Harmonized Regulations: While international agreements like the Stockholm Convention exist, the implementation and enforcement of regulations can vary significantly between countries. nih.gov

Identification and Monitoring: The sheer number of PBDE congeners and other flame retardants makes comprehensive monitoring and risk assessment difficult. The focus on a few major congeners may lead to an underestimation of the risks posed by others.

Transition to Safer Alternatives: Identifying and transitioning to safer, effective, and economically viable alternatives to PBDEs is a complex process. There is a risk of "regrettable substitution," where one hazardous chemical is replaced by another with similar or different adverse properties.

Opportunities for improved global management include:

Strengthening International Cooperation: Enhancing the implementation of the Stockholm Convention and providing technical and financial assistance to developing countries for the sound management of POPs waste. nih.gov

Promoting Green Chemistry and Design: Encouraging the development and use of safer alternatives to halogenated flame retardants.

Improving Transparency in Supply Chains: Requiring manufacturers to disclose the chemical content of their products to facilitate better end-of-life management.

Developing Innovative Recycling Technologies: Investing in technologies that can separate and remove hazardous chemicals like PBDEs from waste streams.

Public Awareness and Education: Informing consumers about the presence of hazardous chemicals in products and how to minimize exposure and properly dispose of these items. ijc.org

The case of Polychlorinated Biphenyls (PCBs), another class of POPs, demonstrates the long-term commitment required for the environmentally sound management of such chemicals, with significant stocks remaining decades after production ceased. nih.govnih.gov This underscores the importance of proactive and comprehensive global strategies for managing PBDEs.

Advanced Research Directions and Future Perspectives on 2,2 ,4,6 Tetrabromodiphenyl Ether

Emerging Analytical Techniques and Monitoring Networks

Accurate and sensitive detection of 2,2',4,6-tetrabromodiphenyl ether is fundamental to assessing its environmental distribution and human exposure. While established methods like gas chromatography-mass spectrometry (GC-MS) are commonly used, advancements are being pursued to enhance analytical capabilities.

Emerging Analytical Techniques:

Future research is focused on developing and refining analytical methods to overcome existing challenges. This includes:

High-Resolution Mass Spectrometry (HRMS): This technique offers greater selectivity and sensitivity, which is crucial for distinguishing between different PBDE congeners and detecting them at trace levels in complex environmental and biological samples.

Novel Sample Preparation Techniques: Innovations in sample extraction and clean-up, such as solid-phase microextraction (SPME) and automated solvent extraction, aim to improve efficiency, reduce solvent consumption, and minimize sample contamination.

Isotope Dilution Methods: The use of isotopically labeled internal standards for this compound can significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response.

Monitoring Networks:

The establishment and expansion of comprehensive monitoring networks are vital for tracking the spatial and temporal trends of this compound in the environment. These networks should encompass various matrices, including:

Atmosphere: Monitoring air and atmospheric deposition provides insights into long-range transport and sources of contamination. epa.gov

Water and Sediment: Regular sampling of rivers, lakes, and oceans is necessary to understand the partitioning and accumulation of this compound in aquatic ecosystems. dioxin20xx.org

Biota: Analyzing tissues from a range of organisms across different trophic levels helps to assess bioaccumulation and biomagnification potential.

Human Tissues: Monitoring levels in human milk, blood, and adipose tissue is essential for evaluating human exposure and potential health risks. iarc.fr

Table 1: Analytical Methods for PBDE Analysis

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A common technique for separating and identifying volatile and semi-volatile organic compounds. | Well-established, robust, and widely available. | dioxin20xx.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides more precise mass measurements, allowing for better differentiation of compounds with similar masses. | High selectivity and sensitivity, useful for complex matrices. | aminer.cn |

| Rtx-1614 GC column | A specialized GC column designed for the analysis of PBDEs, offering good resolution of critical isomers. | Meets EPA Method 1614 resolution requirements for BDE-49 and BDE-71. | labrulez.comrestek.comrestek.com |

Refinement of Environmental Fate and Exposure Models

Predicting the environmental behavior and human exposure to this compound relies on sophisticated models. Future research will focus on refining these models to improve their accuracy and predictive power.

Environmental Fate Models:

These models simulate the movement and transformation of chemicals in the environment. Key areas for refinement include:

Partitioning Coefficients: More accurate determination of octanol-water (Kow) and organic carbon-water (B12546825) (Koc) partitioning coefficients specific to this compound will enhance predictions of its distribution between water, soil, and sediment.